1,2-Difluoro-4-(sulfinylamino)benzene
Overview
Description
1,2-Difluoro-4-(sulfinylamino)benzene, commonly known as DFSA, is a chemical compound used in several scientific applications due to its unique properties. It has a molecular formula of C6H3F2NOS and a molecular weight of 175.16 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that electrophilic aromatic substitution is a common type of reaction involving aromatic rings like benzene . This process involves the attack of an electrophile at a carbon atom of the aromatic ring to form a cationic intermediate .
Scientific Research Applications
Environmental Impact and Degradation
Research on polyfluoroalkyl chemicals, including those with structures similar to 1,2-Difluoro-4-(sulfinylamino)benzene, has focused on their degradation in the environment. These chemicals are precursors to persistent and toxic perfluoroalkyl acids (PFAAs), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). Studies have examined microbial degradation as a pathway to mitigate their environmental impact, revealing the biodegradation potential and identifying degradation intermediates and products (Liu & Avendaño, 2013).
Bioaccumulation and Toxicity
Investigations into the bioaccumulation and toxicity of perfluorinated acids have highlighted their environmental persistence and the complex behavior of PFCA bioaccumulation, suggesting the need for further research on longer-chain PFCAs and their potential for bioaccumulation compared to PFOS and other persistent lipophilic compounds (Conder et al., 2008).
Wastewater Treatment and Removal
Perfluorinated compounds (PFCs) have been detected in various stages of wastewater treatment processes, indicating that conventional treatment methods do not significantly remove these compounds. This underscores the importance of exploring advanced treatment technologies such as activated carbon, nanofiltration, and reverse osmosis for effective PFC removal (Arvaniti & Stasinakis, 2015).
Fluorinated Alternatives
With the phased-out production of certain PFAS due to health and environmental concerns, research has shifted towards fluorinated alternatives. These alternatives, however, require comprehensive toxicological studies to assess their safety. Early findings suggest that some fluorinated alternatives may exhibit comparable or more severe toxicities than legacy PFASs (Wang et al., 2019).
Supramolecular Chemistry Applications
Research into benzene-1,3,5-tricarboxamide derivatives, which share structural features with fluorinated benzene compounds, highlights their potential in nanotechnology, polymer processing, and biomedical applications due to their self-assembly into nanometer-sized structures and multivalent interactions (Cantekin et al., 2012).
properties
IUPAC Name |
1,2-difluoro-4-(sulfinylamino)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NOS/c7-5-2-1-4(9-11-10)3-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWQCKNXLDCYSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=S=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001296133 | |
Record name | 3,4-Difluoro-N-sulfinylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001296133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
530102-74-0 | |
Record name | 3,4-Difluoro-N-sulfinylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=530102-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Difluoro-N-sulfinylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001296133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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